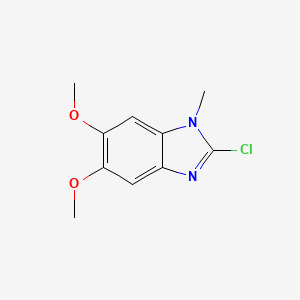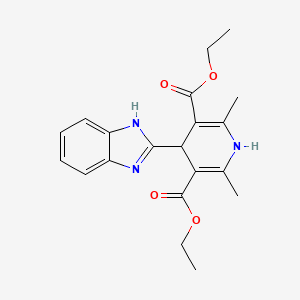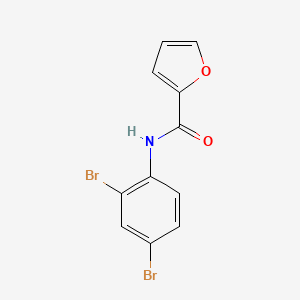
2-chloro-5,6-dimethoxy-1-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5,6-dimethoxy-1-methyl-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the benzimidazole family and has a molecular weight of 241.71 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-chloro-5,6-dimethoxy-1-methyl-1H-benzimidazole is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells by inducing apoptosis. The compound is also thought to inhibit the activity of enzymes involved in the inflammatory and infectious pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a selective cytotoxic effect on cancer cells, while sparing normal cells. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of bacterial and fungal pathogens. However, the compound may also have some toxic effects on the liver and kidneys at higher doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-chloro-5,6-dimethoxy-1-methyl-1H-benzimidazole in lab experiments is its potent cytotoxic activity against cancer cells. It is also relatively easy to synthesize and purify. However, the compound may have some toxic effects on normal cells at higher doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-chloro-5,6-dimethoxy-1-methyl-1H-benzimidazole. One of the areas of interest is the development of more potent analogs of the compound with improved selectivity and reduced toxicity. Another direction is the investigation of the compound's mechanism of action and its interaction with various cellular pathways. The compound's potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's disease could also be explored. Additionally, the compound's pharmacokinetics and pharmacodynamics could be studied to optimize its dosage and administration.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its potent cytotoxic activity against cancer cells and anti-inflammatory and antimicrobial properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-chloro-5,6-dimethoxy-1-methyl-1H-benzimidazole involves the reaction of 2-chloro-5,6-dimethoxyaniline with methyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained in high yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-chloro-5,6-dimethoxy-1-methyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. The compound has been found to exhibit potent cytotoxic activity against cancer cells, making it a potential candidate for anticancer therapy. It has also been shown to possess anti-inflammatory and antimicrobial properties.
Propriétés
IUPAC Name |
2-chloro-5,6-dimethoxy-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-13-7-5-9(15-3)8(14-2)4-6(7)12-10(13)11/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVHTRICRGVNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine](/img/structure/B5968877.png)
![N-methyl-N-[(1-{2-oxo-2-[2-(3-pyridinyl)-1-piperidinyl]ethyl}-1H-tetrazol-5-yl)methyl]-2-propanamine](/img/structure/B5968884.png)
![2-(methyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B5968896.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5968909.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B5968915.png)
![5-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5968918.png)
![1-[cyclohexyl(methyl)amino]-3-{3-[(dimethylamino)methyl]phenoxy}-2-propanol](/img/structure/B5968925.png)


![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5968955.png)
![N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5968973.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968983.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5968986.png)
